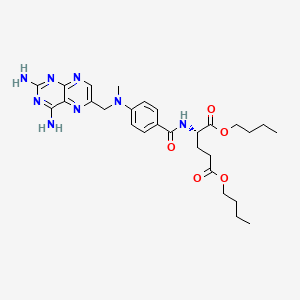![molecular formula C13H14N6S2 B13814327 (E)-2-[4-(2-Carbamothioylhydrazinyl)-2-methylnaphthalen-1-yl]diazene-1-carbothioamide CAS No. 6332-81-6](/img/structure/B13814327.png)
(E)-2-[4-(2-Carbamothioylhydrazinyl)-2-methylnaphthalen-1-yl]diazene-1-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1,4-naphthoquinone bisthiosemicarbazone typically involves the reaction of 2-methyl-1,4-naphthoquinone with thiosemicarbazide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the mixture being heated to facilitate the formation of the bisthiosemicarbazone derivative.
Industrial Production Methods: While specific industrial production methods for 2-Methyl-1,4-naphthoquinone bisthiosemicarbazone are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
化学反応の分析
Types of Reactions: 2-Methyl-1,4-naphthoquinone bisthiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The quinone core can be oxidized to form higher oxidation state derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The bisthiosemicarbazone groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher quinone derivatives, while reduction can produce hydroquinone forms.
科学的研究の応用
2-Methyl-1,4-naphthoquinone bisthiosemicarbazone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where oxidative stress is a factor.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-Methyl-1,4-naphthoquinone bisthiosemicarbazone involves its interaction with biological molecules. The compound can act as an electron acceptor, participating in redox reactions that can disrupt cellular processes. It may also interact with sulfhydryl groups in proteins, affecting their function and leading to cellular stress or apoptosis.
類似化合物との比較
2-Methyl-1,4-naphthoquinone (Menadione): A precursor to the bisthiosemicarbazone derivative, known for its role as a vitamin K analog.
1,4-Naphthoquinone: A simpler quinone structure that serves as a building block for various derivatives.
Thiosemicarbazones: A class of compounds known for their metal-chelating properties and potential therapeutic applications.
Uniqueness: 2-Methyl-1,4-naphthoquinone bisthiosemicarbazone is unique due to the combination of the naphthoquinone core with bisthiosemicarbazone groups, which imparts distinct chemical and biological properties
特性
CAS番号 |
6332-81-6 |
|---|---|
分子式 |
C13H14N6S2 |
分子量 |
318.4 g/mol |
IUPAC名 |
[[4-(carbamothioyldiazenyl)-3-methylnaphthalen-1-yl]amino]thiourea |
InChI |
InChI=1S/C13H14N6S2/c1-7-6-10(16-18-12(14)20)8-4-2-3-5-9(8)11(7)17-19-13(15)21/h2-6,16H,1H3,(H2,15,21)(H3,14,18,20) |
InChIキー |
STVBRPUCRMKWLP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=CC=CC=C2C(=C1)NNC(=S)N)N=NC(=S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


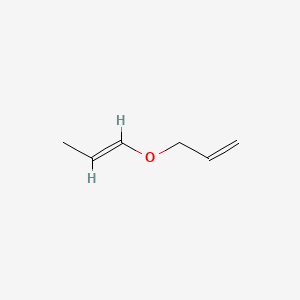
![1-Oxa-3-azaspiro[4.5]decan-2-one,7-ethyl-](/img/structure/B13814263.png)
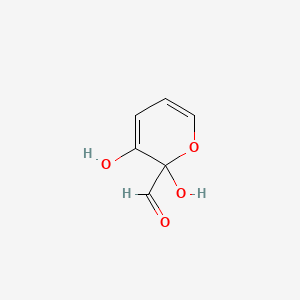
![2-[(1,2-Dimethyl-3-piperidinyl)methyl]-3H-indol-3-one](/img/structure/B13814278.png)
![N-[4-[(dimethylamino)methyl]phenyl]-7-methoxy-N-(4-propan-2-ylphenyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide;hydrochloride](/img/structure/B13814279.png)

![3-({[(2-Methoxyphenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid](/img/structure/B13814290.png)
![Phenanthro[3,2-b]thiophene](/img/structure/B13814292.png)
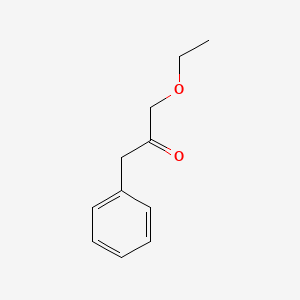
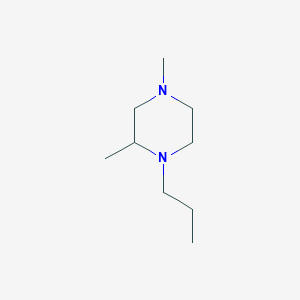

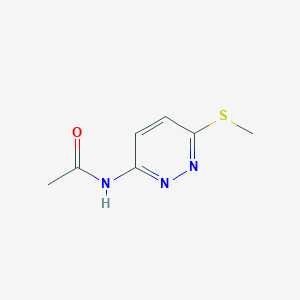
![2-[(8-Methoxy-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B13814320.png)
